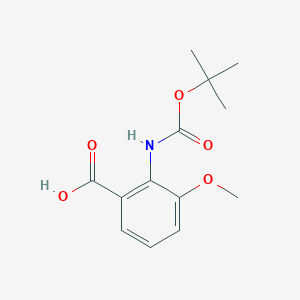![molecular formula C10H19Cl2N5O B2628328 N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride CAS No. 2253630-94-1](/img/structure/B2628328.png)
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a triazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment of the Pyrrolidine Ring: The pyrrolidine moiety is introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable electrophile.
Acetamide Group Addition: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out each step of the synthesis sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities, protein interactions, and cellular pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, while the pyrrolidine ring may interact with protein receptors. These interactions can modulate biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
Comparación Con Compuestos Similares
Similar Compounds
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide: The base compound without the dihydrochloride salt.
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]formamide: A similar compound with a formamide group instead of an acetamide group.
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]benzamide: A derivative with a benzamide group.
Uniqueness
N-[[1-(Pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride is unique due to its combination of a pyrrolidine ring, a triazole ring, and an acetamide group. This structure provides a versatile platform for chemical modifications and biological interactions, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-[[1-(pyrrolidin-2-ylmethyl)triazol-4-yl]methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O.2ClH/c1-8(16)12-5-10-7-15(14-13-10)6-9-3-2-4-11-9;;/h7,9,11H,2-6H2,1H3,(H,12,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDRISYDFPZPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CN(N=N1)CC2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-ethyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2628247.png)
![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2628252.png)






![2-(2H-1,3-benzodioxol-5-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2628265.png)



